2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide
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Description
The compound contains a benzo[d][1,3]dioxol-5-yloxy group, which is a common moiety in many bioactive compounds . It also contains a pyridazinone group, which is a heterocyclic compound that has been used in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yloxy group would likely contribute to the compound’s aromaticity, while the pyridazinone group could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the benzo[d][1,3]dioxol-5-yloxy group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Antimicrobial Activity
Research conducted by Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel (2019) in the realm of antimicrobial activities explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds. Their study aimed at evaluating these synthesized compounds for their antimicrobial potential against various bacteria and fungi, highlighting the importance of such chemical structures in developing new antimicrobial agents [Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019].
Synthesis Methods
A study by U. Holzgrabe and E. Heller (2003) focused on a new synthetic route to compounds with affinity to muscarinic M2-receptor. This research demonstrates the versatility of synthetic chemistry in manipulating molecular structures for targeted biological activities, offering insights into the design and synthesis of compounds with specific receptor affinities [U. Holzgrabe, E. Heller, 2003].
Antinociceptive Activity
The work by T. Önkol and colleagues (2004) on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives showcases the exploration of antinociceptive activities. Their study assesses the pain-relieving properties of these compounds, comparing their efficacy to that of standard drugs like dipyrone and aspirin. This research underscores the potential of such derivatives in pain management strategies [T. Önkol, M. Fethi Şahin, E. Yıldırım, K. Erol, Shigero Ito, 2004].
Novel Synthetic Routes and Derivatives
Research on 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives by R. S. Shainova et al. (2019) and other studies offer insights into the synthesis and biological evaluation of novel compounds. These investigations not only expand the chemical space of biologically active molecules but also contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents [R. S. Shainova, T. A. Gomktsyan, A. V. Karapetyan, A. Yengoyan, 2019].
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-11(24-12-4-5-13-14(9-12)23-10-22-13)16(21)17-7-8-19-15(20)3-2-6-18-19/h2-6,9,11H,7-8,10H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYPTOTXMCBPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC=N1)OC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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